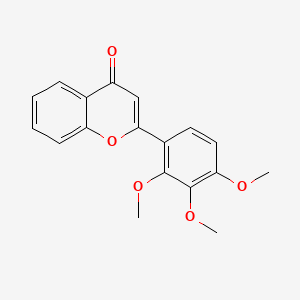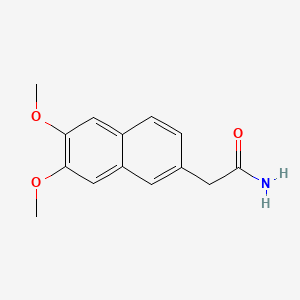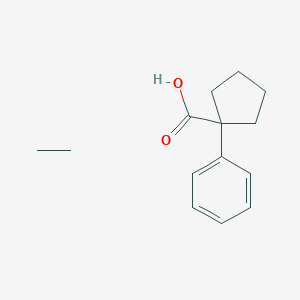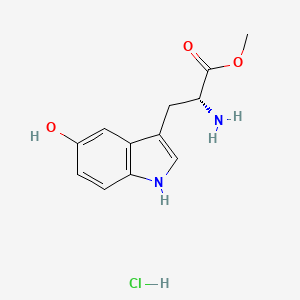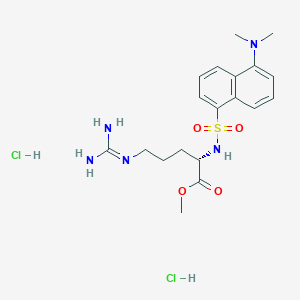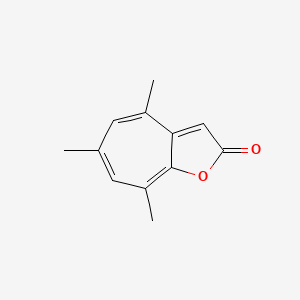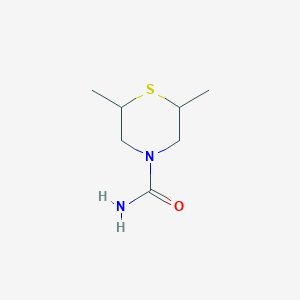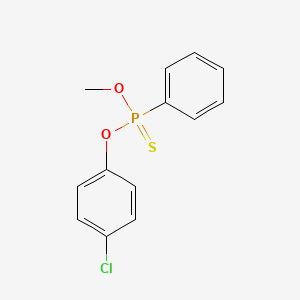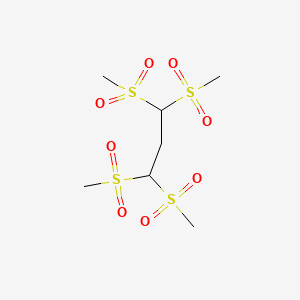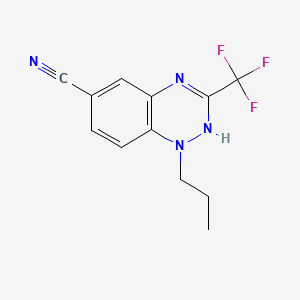
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring, which is a fused ring system containing both nitrogen and carbon atoms The trifluoromethyl group attached to the benzotriazine ring enhances its chemical stability and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the benzotriazine ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control and the use of high-purity reagents, to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine oxides, while reduction can produce dihydrobenzotriazine derivatives .
Aplicaciones Científicas De Investigación
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This compound may interact with enzymes, receptors, or other macromolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzotriazine-6-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur atom in place of one of the nitrogen atoms, leading to distinct pharmacological activities.
Uniqueness
1,2,4-Benzotriazine-6-carbonitrile, 1,2-dihydro-1-propyl-3-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propiedades
Número CAS |
130246-82-1 |
|---|---|
Fórmula molecular |
C12H11F3N4 |
Peso molecular |
268.24 g/mol |
Nombre IUPAC |
1-propyl-3-(trifluoromethyl)-2H-1,2,4-benzotriazine-6-carbonitrile |
InChI |
InChI=1S/C12H11F3N4/c1-2-5-19-10-4-3-8(7-16)6-9(10)17-11(18-19)12(13,14)15/h3-4,6H,2,5H2,1H3,(H,17,18) |
Clave InChI |
SZXLUWBAJHHJMK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(C=C(C=C2)C#N)N=C(N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


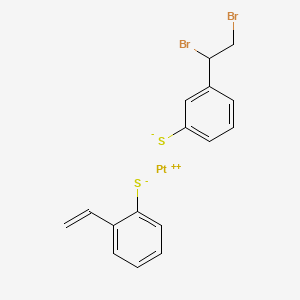

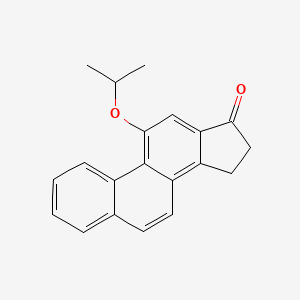
![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
